This compound is classified as a sulfonamide and a pyridine derivative. Sulfonamides have been widely studied for their antibacterial properties, while pyridine derivatives are known for their diverse biological activities. The compound can be synthesized from commercially available precursors, making it accessible for research and development purposes.
The synthesis of 6-(Methylamino)pyridine-2-sulfonamide typically involves several key steps:
The molecular formula of 6-(Methylamino)pyridine-2-sulfonamide is , with a molecular weight of approximately 190.24 g/mol. The structure features:
The presence of these functional groups contributes to the compound's chemical reactivity and biological activity. The spatial arrangement around the nitrogen atoms and the sulfonyl group plays a crucial role in its interactions with biological targets .
6-(Methylamino)pyridine-2-sulfonamide can participate in various chemical reactions:
The mechanism of action for 6-(Methylamino)pyridine-2-sulfonamide primarily involves its interaction with specific enzymes or receptors in biological systems. Sulfonamides are known to inhibit bacterial dihydropteroate synthase by mimicking para-aminobenzoic acid (PABA), an essential substrate for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antimicrobial agents .
Additionally, the methylamino group may enhance solubility and bioavailability, contributing to its pharmacological profile.
The physical and chemical properties of 6-(Methylamino)pyridine-2-sulfonamide include:
6-(Methylamino)pyridine-2-sulfonamide has several scientific applications:
6-(Methylamino)pyridine-2-sulfonamide is a heterocyclic organic compound with systematic nomenclature governed by IUPAC conventions. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. The sulfonamide group (–SO₂NH₂) is attached at position 2, while the methylamino group (–NHCH₃) is located at position 6 (Figure 1). This substitution pattern classifies it as a 2,6-disubstituted pyridine derivative with distinct electronic properties due to the sulfonamide’s electron-withdrawing nature and the methylamino group’s electron-donating character [6] [7].
Alternative names include:
Structurally, the compound exhibits planar geometry at the sulfonamide sulfur (sp³ hybridization) and coplanarity between the pyridine ring and the sulfonamide group due to π-conjugation. The methylamino group introduces rotational freedom at the C6–N bond, creating conformational isomers. Computational analyses confirm moderate lipophilicity (calculated log P = 0.89) and high aqueous solubility (>14 mg/mL) attributable to hydrogen-bonding capacity (TPSA = 81.43 Ų) [7].
Table 1: Atomic Labeling and Key Bond Characteristics
Atom Position | Bond Type | Bond Length (Å)* | Hybridization |
---|---|---|---|
S1 (sulfonamide) | S1–O2/O3 | 1.45 | sp³ |
S1–N4 | 1.62 | sp³ | |
C2 (pyridine) | C2–S1 | 1.77 | sp² |
C6 (pyridine) | C6–N7 (methylamino) | 1.38 | sp² |
N7 (methylamino) | N7–C8 (methyl) | 1.45 | sp³ |
The history of pyridine sulfonamides is intertwined with sulfonamide drug development. The seminal breakthrough occurred in the 1930s with sulfapyridine (N¹-pyridin-2-ylsulfanilamide), the first pyridine-containing sulfonamide antibiotic derived from Prontosil’s metabolic activation [1] [3]. Sulfapyridine demonstrated efficacy against pneumococcal pneumonia but exhibited poor solubility and renal toxicity, driving structural refinements.
Key evolutionary milestones include:
Modern synthetic advances employ magnetic nanoparticle (MNP)-assisted catalysis for eco-friendly pyridine sulfonamide synthesis. Fe₃O₄@SiO₂@PCLH-TFA nanoparticles enable efficient cyclocondensation of aldehydes, ketones, and sulfonamide precursors under mild conditions (Scheme 1) [8]:
R-CHO + R'–C(O)CH₃ + NH₄OAc + SO₂ precursor → 6-(R-substituted)pyridine-2-sulfonamide
Table 2: Historical Progression of Pyridine Sulfonamide Therapeutics
Era | Compound | Structural Feature | Therapeutic Role |
---|---|---|---|
1938 | Sulfapyridine | N¹-(Pyridin-2-yl)sulfanilamide | Anti-pneumococcal agent |
1942 | Sulfadiazine | N¹-(Pyrimidin-2-yl)sulfanilamide | Broad-spectrum antibiotic |
1960s | Sulfasomidine | 4,6-Dimethylpyrimidine variant | Urinary tract anti-infective |
2000s | E7070 (Indisulam) | 1-(3-Chloro-4-sulfamoylpyridin-2-yl)indoline | Anticancer (CA inhibitor) |
2020s | Triarylpyridines | Sulfonamide-functionalized MNPs | Catalysts for drug synthesis |
6-(Methylamino)pyridine-2-sulfonamide epitomizes strategic molecular hybridization in medicinal chemistry. Its significance arises from three synergistic attributes:
The pyridine nucleus confers improved water solubility (>10-fold higher than benzenoid analogs) due to its moderate basicity (pKa ~6.5) and hydrogen-bond acceptance. This mitigates crystalluria—a historical limitation of early sulfonamides [1] [4]. The methylamino group further enhances solubility via protonation at physiological pH, facilitating membrane permeation. Computational studies confirm high gastrointestinal absorption (BOILED-Egg model) and blood-brain barrier evasion, reducing neurotoxicity risks [7].
The sulfonamide moiety (–SO₂NH₂) acts as a bioisostere for carboxylate or phosphate groups, enabling competitive inhibition of enzymes like:
The pyridine nitrogen and sulfonamide oxygens form bidirectional hydrogen bonds with target proteins (Figure 2). For instance, in DHPS inhibition, the pyridine N coordinates with Arg₆₃’s ammonium group, while SO₂ accepts H-bonds from Phe₃₂ and Ile₅₀ backbones [1].
The compound’s C2, C4, and C6 positions tolerate regioselective modifications to tune bioactivity:
Recent applications span antibacterials (MRSA-active triarylpyridines), antivirals (HIV protease inhibitors), and catalytic intermediates for MNP-supported drug synthesis [4] [8]. The vinylogous anomeric effect in pyridine sulfonamides also enables stereoselective reactions, underpinning their utility in asymmetric catalysis [8].
Table 3: Structure-Activity Relationships (SAR) of Pyridine Sulfonamide Derivatives
Position | Modification | Biological Impact | Example Application |
---|---|---|---|
C2 | –SO₂NH₂ → –SO₂NHR | Enhanced kinase selectivity | Anticancer (E7070 analogs) |
C4 | H → F/Cl/CF₃ | Increased metabolic stability, CA inhibition | Antiglaucoma agents |
C6 | –NHCH₃ → –N(CH₃)₂ | Improved Gram-negative penetration | Anti-Pseudomonal agents |
C5 | H → CH₃/OH | Reduced CYP3A4 inhibition | Safer drug candidates |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2